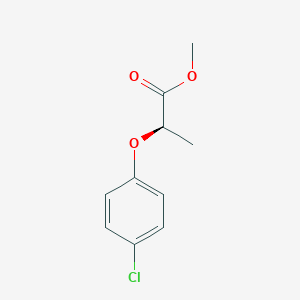

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- is an organic compound with the molecular formula C11H13ClO3. It is a derivative of propanoic acid and is characterized by the presence of a chlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- typically involves the esterification of 2-(4-chlorophenoxy)propanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(4-chlorophenoxy)propanoic acid

Reduction: 2-(4-chlorophenoxy)propanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, leading to various biological effects. The ester group can be hydrolyzed to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

- Propanoic acid, 2-(4-fluorophenoxy)-, methyl ester

- Propanoic acid, 2-(4-bromophenoxy)-, methyl ester

- Propanoic acid, 2-(4-methylphenoxy)-, methyl ester

Uniqueness

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its fluorinated, brominated, or methylated analogs.

Biological Activity

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, (R)-, also known as methyl 2-(4-chlorophenoxy)propanoate, is a chiral organic compound with significant biological activity. Its molecular formula is C10H11ClO3, and it is primarily recognized for its herbicidal properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in agriculture and medicine, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11ClO3

- Molecular Weight : 228.672 g/mol

- CAS Registry Number : 55162-41-9

- IUPAC Name : Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester

The compound features a propanoic acid backbone with a chlorophenoxy group that significantly contributes to its biological activity.

Biological Activity Overview

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, (R)- has been studied for various biological activities:

-

Herbicidal Activity :

- The compound is effective against broadleaf weeds by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Its mechanism involves disrupting the normal growth processes of plants.

- Field studies have shown it to be particularly selective against specific weed species while remaining safe for non-target organisms.

-

Mutagenicity :

- Results from Ames assays indicate that this compound may possess mutagenic properties. Such findings necessitate careful handling and regulatory considerations.

-

Antiproliferative Effects :

- Recent studies have explored its potential in cancer therapy. For instance, derivatives of related compounds have shown significant antiproliferative activity against various cancer cell lines, including HeLa and HCT-116 cells . The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating promising therapeutic potential .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of various derivatives based on propanoic acid structures:

- A series of compounds were synthesized and tested against HCT-116 colon cancer cells.

- Twelve out of twenty-four compounds demonstrated inhibitory actions with varying IC50 values.

- Compounds exhibiting the highest activity were further analyzed for their mechanisms of action involving signaling pathways related to cancer cell survival .

The herbicidal properties are primarily attributed to the compound's ability to mimic auxins, leading to abnormal growth patterns in target plants. In terms of anticancer activity, the mechanism appears to involve apoptosis induction and disruption of critical cellular pathways such as HSP90 and TRAP1 signaling pathways .

Properties

CAS No. |

99210-92-1 |

|---|---|

Molecular Formula |

C10H11ClO3 |

Molecular Weight |

214.64 g/mol |

IUPAC Name |

methyl (2R)-2-(4-chlorophenoxy)propanoate |

InChI |

InChI=1S/C10H11ClO3/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3/t7-/m1/s1 |

InChI Key |

XMRTVWAOAZXLHM-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.